molecular formula C4H2F3NO B040923 5-(Trifluoromethyl)isoxazole CAS No. 116584-43-1

5-(Trifluoromethyl)isoxazole

Cat. No.: B040923
CAS No.: 116584-43-1
M. Wt: 137.06 g/mol
InChI Key: RRDBQTDHQONBBG-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)isoxazole is a heterocyclic compound characterized by a five-membered ring containing one oxygen atom and one nitrogen atom, with a trifluoromethyl group attached at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(trifluoromethyl)isoxazole involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine . This reaction allows for the facile synthesis of structurally diverse this compound derivatives.

Another approach involves the cycloaddition reaction of trifluoromethyl nitrile oxide with alkynes . Controlling the rate of formation of the trifluoromethyl nitrile oxide is critical for the preferential formation of the desired isoxazole products.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of specialized equipment and safety protocols is essential due to the reactivity of the fluorine-containing reagents and the need to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the trifluoromethyl group or other substituents on the isoxazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of isoxazole-4,5-diones, while reduction can yield trifluoromethyl-substituted isoxazolines.

Scientific Research Applications

5-(Trifluoromethyl)isoxazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound without the trifluoromethyl group.

    5-Methylisoxazole: Similar structure but with a methyl group instead of a trifluoromethyl group.

    5-Phenylisoxazole: Contains a phenyl group at the 5-position.

Uniqueness

5-(Trifluoromethyl)isoxazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and the ability to modulate biological activity more effectively compared to its non-fluorinated analogs .

Properties

IUPAC Name

5-(trifluoromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NO/c5-4(6,7)3-1-2-8-9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDBQTDHQONBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403564
Record name 5-(Trifluoromethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116584-43-1
Record name 5-(Trifluoromethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Trifluoromethyl)isoxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 5-(Trifluoromethyl)isoxazole derivatives in drug discovery?

A1: this compound derivatives have garnered significant interest in drug discovery, particularly as inhibitors of glycine transporter 1 (GlyT1) [, ]. Iclepertin (BI 425809), a prominent example, showcases this potential.

Q2: How is carbon-14 labeled Iclepertin synthesized, and what is its significance?

A2: Two main synthetic routes have been developed for carbon-14 labeled Iclepertin. One strategy involves using 2-fluorobenzoic acid, carboxyl-14C, as a starting material to synthesize the key intermediate (R)-5-(methylsulfonyl)-2-([1,1,1-trifluoropropan-2-yl]oxy)benzoic acid. This intermediate is then coupled with 3-[(1R,5R)-3-azabicyclo[3.1.0]hexan-5-yl]-5-(trifluoromethyl)isoxazole to produce carbon-14 labeled Iclepertin. The alternative route utilizes carbon-14 labeled 3-[(1R,5R)-3-azabicyclo[3.1.0]hexan-5-yl]-5-(trifluoromethyl)isoxazole, which is synthesized in six radioactive steps and then coupled to (R)-5-(methylsulfonyl)-2-([1,1,1-trifluoropropan-2-yl]oxy)benzoic acid []. Carbon-14 labeled Iclepertin is crucial for absorption, distribution, metabolism, and excretion (ADME) studies and other research necessary for drug development [].

Q3: What are the major metabolites of Iclepertin, and how are they synthesized?

A3: Two key metabolites of Iclepertin are BI 761036 and BI 758790. These metabolites can be synthesized using intermediates obtained during the synthesis of carbon-14 labeled Iclepertin []. BI 761036, formed through cytochrome P450 oxidation and amide hydrolysis of Iclepertin, can be labeled with carbon-13 and nitrogen-15 using two distinct synthetic routes involving either diethyl [13C3]malonate or [13C3]propargyl alcohol as starting materials [].

Q4: What novel synthetic approaches have been developed for 5-(trifluoromethyl)isoxazoles?

A4: Recent research has unveiled a general method for synthesizing 5-(trifluoromethyl)isoxazoles through the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine []. This versatile protocol is also applicable to the synthesis of perfluoroalkylated isoxazoles, broadening the scope of accessible 5-(perfluoroalkyl)isoxazole derivatives [].

Q5: Beyond pharmaceuticals, what other applications utilize this compound derivatives?

A5: The unique properties of this compound derivatives extend their utility beyond pharmaceuticals. They find application in insecticide, miticide, nematicide, molluscicide, disinfectant, and bactericide compositions [, ]. Notably, compounds like 4-[5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide and (Z)-4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl]-N-(methoxyiminomethyl)-2-methylbenzoic acid amide have demonstrated efficacy in these areas [, ].

Q6: What are the potential benefits of incorporating stable isotopes like carbon-13 and nitrogen-15 into this compound derivatives?

A6: The incorporation of stable isotopes, like carbon-13 and nitrogen-15, is essential for generating internal standards used in bioanalytical studies []. These labeled compounds allow for accurate quantification of drug and metabolite concentrations in biological samples, contributing to a deeper understanding of their pharmacokinetic profiles.

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